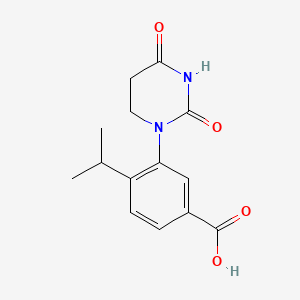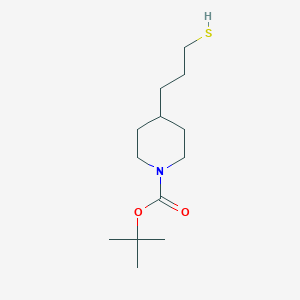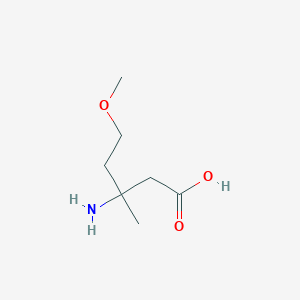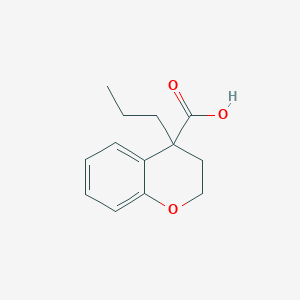![molecular formula C10H16O4 B13486124 1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. The compound has a molecular weight of 200.23 g/mol and a molecular formula of C10H16O4. This compound is part of the spiroketal family, which is known for its intriguing conformational and configurational aspects due to the helical disposition of the six-membered rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves several steps. One common method is the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid can yield spiroketal derivatives . Another approach involves the acetalization and transthioacetalization processes to form the spiroketal skeleton .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of spiroketal synthesis, such as the use of catalysts and optimization of reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique cyclic structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and conformational changes.
Medicine: Research has explored its potential as an antibacterial agent, particularly in the development of new antibiotics.
Industry: The compound’s stability and solubility properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves its ability to bind to biological targets and modulate their activity. As a bicyclic spiroketal, it can interact with proteins and enzymes, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as antibacterial activity or enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: This compound has a similar spiroketal structure but differs in the position of the oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in their spiroketal skeleton.
1,3-Oxathiane derivatives: These compounds have a similar cyclic structure but include sulfur atoms.
Uniqueness
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid is unique due to its specific cyclic structure and the position of its functional groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C10H16O4 |
|---|---|
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
1,9-dioxaspiro[5.5]undecane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-2-1-3-10(14-8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12) |
Clave InChI |
DZABLDNOGABVGU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC2(C1)CCOCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)


![4-(5-Methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13486069.png)
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)



![4-[(1-Aminopropan-2-yl)oxy]butanoic acid, trifluoroacetic acid](/img/structure/B13486102.png)


![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)

![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
